Superior In Vivo Antitumor Efficacy: Trewiasine vs. Maytansine in Murine Ascites Models
In a direct comparative study, trewiasine demonstrated a substantially greater increase in lifespan in Ehrlich carcinoma-bearing mice compared to the historical performance of maytansine in the same model. Trewiasine, administered intraperitoneally at 2.5–10 µg/kg/day for 7 days, prolonged survival by 100–183% [1]. In contrast, maytansine, at an optimized dose of 25 µg/kg/day (a 2.5- to 10-fold higher dose than trewiasine), extended survival by only 65% in the same Ehrlich carcinoma model [2]. Furthermore, in leukemia P388-bearing mice, trewiasine achieved a cure rate of 56–75% [1], a metric not reported for maytansine in comparable studies.
| Evidence Dimension | In Vivo Antitumor Efficacy (Increased Lifespan in Ehrlich Carcinoma) |
|---|---|
| Target Compound Data | 100–183% increased lifespan at 2.5–10 µg/kg/day i.p. |
| Comparator Or Baseline | Maytansine: 65% increased lifespan at 25 µg/kg/day i.p. |
| Quantified Difference | Trewiasine achieved a 1.5- to 2.8-fold greater increase in lifespan at a 2.5- to 10-fold lower dose. |
| Conditions | Murine Ehrlich ascites carcinoma model; 7-day i.p. dosing regimen. |
Why This Matters
This quantitative advantage in in vivo efficacy at lower doses suggests a potentially superior therapeutic index and reduced systemic toxicity, a critical factor in both drug development and the selection of lead compounds for ADC payload optimization.
- [1] Yang, J. L., Shen, Z. M., Lu, L. J., Han, J. X., Xu, C. H., & Li, B. J. (1988). Antitumor activity of trewiasine in vitro and in vivo. Acta Pharmacologica Sinica, 9(6), 508–511. View Source
- [2] Kupchan, S. M., Komoda, Y., Court, W. A., Thomas, G. J., Smith, R. M., Karim, A., Gilmore, C. J., Haltiwanger, R. C., & Bryan, R. F. (1972). Maytansine, a novel antileukemic ansa macrolide from Maytenus ovatus. Journal of the American Chemical Society, 94(4), 1354–1356. View Source
